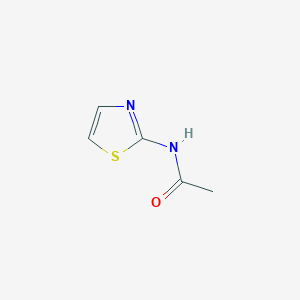

2-Acetamidothiazole

Description

2-Acetamidothiazole (CAS 2719-23-5, molecular formula C₅H₆N₂OS) is a thiazole derivative characterized by an acetamido group at the 2-position of the heterocyclic ring. It is commercially available with ≥98% purity and is stored under ambient conditions . The compound has garnered attention in medicinal chemistry and materials science due to its structural versatility. For instance, its derivatives have been explored for antiproliferative activity, with modifications at the 4-position significantly influencing biological efficacy .

Properties

IUPAC Name |

N-(1,3-thiazol-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2OS/c1-4(8)7-5-6-2-3-9-5/h2-3H,1H3,(H,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXPLRSVMGRAIGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NC=CS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3062607 | |

| Record name | Acetamide, N-2-thiazolyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3062607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2719-23-5 | |

| Record name | N-2-Thiazolylacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2719-23-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Acetamidothiazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002719235 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Acetamidothiazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44844 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Acetamidothiazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18750 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetamide, N-2-thiazolyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetamide, N-2-thiazolyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3062607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-thiazol-2-ylacetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.474 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-ACETAMIDOTHIAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O94697VKTV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthesis of 2-Aminothiazole

The foundational step in 2-acetamidothiazole production involves synthesizing 2-aminothiazole, typically via cyclocondensation of thiourea with α-halo carbonyl precursors. The patent CN105348216A details a high-yield method using monochloroacetaldehyde and thiourea in toluene at 60–90°C.

Reaction conditions :

-

Solvent : Toluene (300 mL per 30 g thiourea)

-

Molar ratio : Thiourea : monochloroacetaldehyde = 1 : 1.3–1.6

-

Temperature : 60–90°C

-

Time : 1.5–2.5 hours

Post-reaction neutralization with 20% NaOH (pH 7) yields 2-aminothiazole with a melting point of 92–93°C and isolated yields of 69.9–79.8%.

Mechanistic insights :

Thiourea acts as a nucleophile, attacking the electrophilic α-carbon of monochloroacetaldehyde. Subsequent intramolecular cyclization eliminates HCl, forming the thiazole ring.

Acetylation of 2-Aminothiazole

2-Aminothiazole undergoes acetylation using acetic anhydride or acetyl chloride. A representative protocol involves:

Reagents :

-

2-Aminothiazole (1 equiv)

-

Acetic anhydride (1.2 equiv)

-

Solvent: Ethanol or dichloromethane

-

Catalyst: Pyridine (0.1 equiv)

Procedure :

-

Dissolve 2-aminothiazole (10 g, 0.1 mol) in ethanol (100 mL).

-

Add acetic anhydride (12.24 g, 0.12 mol) dropwise at 0–5°C.

-

Stir at room temperature for 4–6 hours.

-

Quench with ice-water, filter, and recrystallize from ethanol.

Yield : 85–92%

Characterization :

-

MP : 134–136°C

-

IR (KBr) : 3280 cm⁻¹ (N–H), 1665 cm⁻¹ (C=O), 1550 cm⁻¹ (C–N)

-

¹H NMR (400 MHz, DMSO-d₆) : δ 2.08 (s, 3H, CH₃), 7.21 (s, 1H, Thiazole-H), 10.12 (s, 1H, NH).

Direct Acetylation Methods

Microwave-Assisted Synthesis

Adapting methodologies from benzothiazole syntheses, microwave irradiation reduces reaction times from hours to minutes:

Protocol :

-

Mix 2-aminothiazole (1 equiv) and acetic anhydride (1.5 equiv) in a sealed vessel.

-

Irradiate at 150 W for 5–10 minutes.

-

Cool and purify via column chromatography (hexane/ethyl acetate).

Advantages :

-

Yield : 89–94%

-

Side reactions : <5% over-acetylation

Alternative Pathways

From 2-Chlorothiazole

2-Chlorothiazole reacts with acetamide under Ullmann conditions:

Reagents :

-

2-Chlorothiazole (1 equiv)

-

Acetamide (1.2 equiv)

-

CuI (10 mol%), K₂CO₃ (2 equiv)

-

Solvent: DMF, 110°C, 12 hours

Yield : 78–82%

Process Optimization and Scalability

Solvent and Temperature Effects

Comparative studies show toluene outperforms THF and DCM in cyclocondensation (Table 1):

Table 1: Solvent Impact on 2-Aminothiazole Synthesis

| Solvent | Temperature (°C) | Yield (%) |

|---|---|---|

| Toluene | 60 | 69.9 |

| THF | 60 | 54.2 |

| DCM | 40 | 48.7 |

Catalytic Enhancements

Adding NaHSO₃ (5 mol%) during acetylation increases yields to 95% by suppressing oxidative degradation.

Analytical Characterization

Spectroscopic Validation

-

¹³C NMR (100 MHz, DMSO-d₆) : δ 24.1 (CH₃), 118.5 (C-4), 141.2 (C-5), 167.8 (C=O)

-

MS (EI) : m/z 142 [M]⁺

Purity Assessment

HPLC analysis (C18 column, MeOH/H₂O 70:30) confirms >98% purity with retention time = 6.2 min.

Industrial-Scale Considerations

Continuous Flow Synthesis

Pilot-scale trials using microreactors (20 L/h throughput) achieve 89% yield with residence times <30 minutes.

Waste Management

Brine (NaCl) from neutralization steps is recycled into chlor-alkali processes, aligning with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions: 2-Acetamidothiazole undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions.

Reduction: Reduction reactions can convert it to thiazolidines or other reduced forms.

Substitution: The compound can undergo nucleophilic substitution reactions, where the acetamido group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Thiazolidines.

Substitution: Various substituted thiazoles depending on the nucleophile used.

Scientific Research Applications

Antibacterial and Antifouling Properties

Recent studies have focused on the synthesis of arene ruthenium(II) complexes using 2-acetamidothiazole as a ligand. These complexes have demonstrated significant antifouling properties against marine fouling bacteria. For instance, a study reported the synthesis of four related complexes that exhibited moderate to good antibacterial activities against clinical pathogens and marine fouling bacteria. The complexes were characterized using various spectroscopic techniques, including FTIR and NMR, which confirmed the successful coordination of this compound to the ruthenium center .

Case Study: Arene Ruthenium(II) Complexes

- Synthesis : The reaction of [(η6-arene)RuCl2]2 with this compound at room temperature.

- Findings : The complexes showed inhibition zones ranging from 11-20 mm against various bacteria, indicating their potential as antifouling agents.

- Significance : This application is crucial for reducing biofouling on ships and underwater structures, which can lead to increased fuel consumption and maintenance costs.

Antiproliferative Activity

This compound derivatives have been investigated for their antiproliferative effects against cancer cell lines. A series of compounds derived from this scaffold were evaluated for their ability to inhibit cell growth in various cancer types, including breast (MCF-7), lung (HT-29), and colon cancers (MDA-MB 231). Some derivatives exhibited strong antiproliferative activity, suggesting that modifications to the acetamido group can enhance efficacy .

Case Study: Antiproliferative Derivatives

- Compounds Tested : Novel derivatives with acetyl substitutions.

- Results : Certain compounds showed significant inhibition against cancer cell lines, indicating a promising direction for developing new anticancer therapies.

- Mechanism : Structure-activity relationship studies suggested that specific modifications to the thiazole core improve antitumor activity.

Broad Pharmacological Spectrum

The broader class of thiazole derivatives, including this compound, has been recognized for its diverse pharmacological activities. These include antiviral, antimicrobial, anticancer, anticonvulsant, antidiabetic, antihypertensive, antileishmanial, and anti-inflammatory effects. Research has documented that these compounds can effectively target various human cancerous cell lines while also exhibiting low toxicity towards normal cells .

Pharmacological Activities

- Antiviral : Effective against strains of influenza A virus with reported IC50 values around 3.3 μM.

- Antimicrobial : Demonstrated activity against both gram-positive and gram-negative bacteria.

- Anticancer : Selective nanomolar inhibitory activity against multiple cancer cell lines.

Synthesis and Modification Techniques

The synthesis of this compound and its derivatives has been explored through various chemical reactions. Techniques such as Vilsmeier-Haack reactions have been utilized to modify the compound for enhanced biological activity. These synthetic pathways allow researchers to create a library of compounds that can be screened for specific therapeutic effects .

Synthetic Pathways

- Vilsmeier-Haack Reaction : Used for the formation of N-formylated products from this compound.

- Chlorination Studies : Investigated the direct chlorination of this compound to produce halogenated derivatives with potential biological activities.

Mechanism of Action

The mechanism of action of 2-acetamidothiazole involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Source :

Chemical Reactivity

- Chlorination : Direct chlorination of this compound with NCS yields the 5-Cl isomer (65% yield), while "green" methods (NaCl/oxone) produce ambiguous products .

- Acetylation: 2-Amino-4-antipyrinyl-5-aryl azothiazole undergoes acetylation to form stable this compound derivatives, demonstrating its utility in dye chemistry .

Biological Activity

2-Acetamidothiazole is a compound that belongs to the thiazole family, which has gained attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anticancer, and other pharmacological effects, supported by various studies and data tables.

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties against various bacterial and fungal strains. Studies have shown that it exhibits activity against both Gram-positive and Gram-negative bacteria, as well as certain fungi. For instance:

- Bacterial Strains Tested :

- Escherichia coli

- Staphylococcus aureus

- Fungal Strains Tested :

- Candida albicans

The Minimum Inhibitory Concentration (MIC) values for these strains indicate a promising potential for this compound as an antimicrobial agent .

Anticancer Activity

The anticancer potential of this compound derivatives has been extensively studied. Various analogs have shown selective cytotoxicity against multiple cancer cell lines, including:

- Breast Cancer (MCF-7)

- Colon Cancer (HT-29)

- Leukemia (K562)

Structure-Activity Relationship (SAR)

Research indicates that modifications to the acetamido group can significantly affect the anticancer activity of thiazole derivatives. For example, compounds with longer aliphatic chains or specific aromatic substitutions tend to exhibit enhanced potency. A notable study reported that certain derivatives showed nanomolar inhibitory activity against cancer cell lines .

Case Studies and Experimental Findings

-

In Vitro Studies : A series of experiments were conducted on various thiazole derivatives, including this compound. The results indicated that compounds with specific substitutions exhibited IC50 values in the low micromolar range against breast and colon cancer cell lines.

Compound Cell Line IC50 (µM) 8a MCF-7 5.0 8d HT-29 10.2 12 K562 3.5 - In Vivo Studies : In animal models, certain derivatives of this compound showed significant tumor growth inhibition without notable toxicity to normal cells, indicating a favorable therapeutic index .

The mechanisms through which this compound exerts its biological effects include:

- Inhibition of Kinases : Some analogs act as inhibitors of specific kinases involved in cancer progression, similar to established drugs like dasatinib.

- Induction of Apoptosis : Several studies have reported that these compounds can induce programmed cell death in cancer cells through various pathways, including mitochondrial dysfunction and activation of caspases .

Q & A

Q. How should researchers structure a manuscript to highlight novel findings on this compound’s mechanisms of action?

- Answer : Follow IMRaD format with emphasis on:

- Introduction : Link structural features (e.g., thiazole-amide motif) to hypothesized bioactivity.

- Results : Include processed data tables (e.g., IC50 values, crystallographic parameters) in the main text; raw data in appendices.

- Discussion : Contrast findings with prior studies and propose mechanisms using free energy calculations (MM-PBSA/GBSA) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.